(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a unique combination of a fluoromethyl group, an azetidine ring, and a thiazole moiety
Mechanism of Action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have various biological activities and are used as building blocks in drug discovery .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered C3NS ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They are known to act as antioxidants, analgesics, anti-inflammatory agents, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of 3-(fluoromethyl)azetidine, which is then coupled with 2-methylthiazol-4-ylmethanone. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications .
Comparison with Similar Compounds
Similar Compounds
JNJ-42226314: A compound with a similar azetidine and thiazole structure, known for its selective inhibition of monoacylglycerol lipase.
Thiazole Derivatives: Various thiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluoromethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c1-6-11-8(5-14-6)9(13)12-3-7(2-10)4-12/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYTBQGSZKMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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